molecular formula C10H20N2O2 B6598506 N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide CAS No. 1370600-70-6

N'-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide

Cat. No.: B6598506
CAS No.: 1370600-70-6
M. Wt: 200.28 g/mol
InChI Key: ZZJVGYWAJFXOLY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with 1-cyclopropylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development and pharmacological studies to explore its effects on biological systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1-cyclopropylethyl)(tert-butoxy)carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the cyclopropylethyl and tert-butoxy groups allows for versatile applications in various chemical reactions and research studies .

Properties

IUPAC Name

tert-butyl N-(1-cyclopropylethylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(8-5-6-8)11-12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVGYWAJFXOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801145316
Record name Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1370600-70-6
Record name Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370600-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazinecarboxylic acid, 2-(1-cyclopropylethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801145316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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